molecular formula C19H19BF4N2O3 B2683836 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide CAS No. 1419221-60-5

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide

Cat. No. B2683836
CAS RN: 1419221-60-5
M. Wt: 410.18
InChI Key: FTVCJSCKBANBQE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C19H19BF4N2O3 and its molecular weight is 410.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds similar to 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide often focuses on their synthesis and crystal structure for further application in various fields, including materials science and pharmaceuticals. For example, Huang et al. (2021) conducted a study on methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. They performed a three-step substitution reaction to obtain the title compounds, which were then subjected to crystallographic and conformational analyses using FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, X-ray diffraction, and density functional theory (DFT). The study revealed important physicochemical properties of these compounds, highlighting their potential in scientific research applications (Huang et al., 2021).

Radiosynthesis Applications

Another critical area of application for such compounds is in the development of radiotracers for imaging. Ohkubo et al. (2021) discussed the automated radiosynthesis of 18F-labeled tracers containing a 3-fluoro-2-hydroxypropyl moiety, which are used in clinical imaging to track hypoxia and tau pathology. This work exemplifies the role of fluoro-derivatives in enhancing the capabilities of PET imaging, contributing to the advancement of diagnostic techniques in medicine (Ohkubo et al., 2021).

Photophysical Properties for Material Science

Compounds with a fluorine moiety, similar to the one , are also explored for their luminescence properties, which are pivotal in material science and bioimaging. Yamaji et al. (2017) synthesized benzamides with pyridine and pyridazine moieties, converting them into difluoroboronated complexes to serve as blue fluorophores. Their study highlights the potential of such compounds in developing new materials with specific luminescent properties, useful in organic electronics and bioimaging applications (Yamaji et al., 2017).

Fluorination Chemistry in Organic Synthesis

Research into the fluorination of organic compounds is a significant area of interest due to the unique reactivity and properties conferred by fluorine atoms. Studies like those by Wang, Mei, and Yu (2009) delve into novel methods for ortho-fluorination, showcasing the versatility and importance of fluorine in medicinal chemistry and synthesis. Such methodologies enable the development of complex molecules with potential applications in drug discovery and development (Wang, Mei, & Yu, 2009).

properties

IUPAC Name

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BF4N2O3/c1-17(2)18(3,4)29-20(28-17)13-6-5-11(9-14(13)21)16(27)26-15-10-12(7-8-25-15)19(22,23)24/h5-10H,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVCJSCKBANBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3=NC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide

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